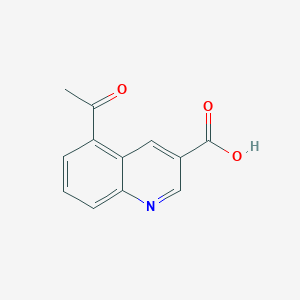

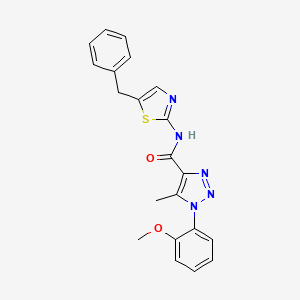

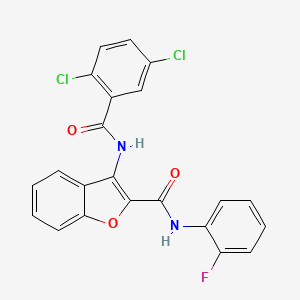

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a dihydroquinolinyl moiety, a pyrazolyl group, and a pyrimidinone core. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be used to infer potential synthetic routes and characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the highly diastereoselective synthesis of quinoline-2,5-diones and pyrazolo[3,4-b]pyridin-6(7H)-ones under microwave irradiation . Similarly, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of aminopyrazoles with aryl/heteroaryl aldehydes in acidic media . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography, as demonstrated by the new heterocyclic ring system presented in the first paper . X-ray diffraction analysis has also been used to confirm the structure of complex molecules such as 1H-pyrazolo[3,4-c]isoquinolin-1-ones . These techniques would be essential in confirming the molecular structure of the compound after its synthesis.

Chemical Reactions Analysis

The reactivity of similar compounds can be quite diverse. For instance, the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes can lead to various products depending on the structure of the aldehyde used . Additionally, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles can yield a series of 5-acylpyrimidines and dihydroquinazolinones . These studies suggest that the compound may also participate in a variety of chemical reactions, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. For example, the synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives revealed that certain compounds exhibited promising antioxidant activities . This suggests that the compound may also possess antioxidant properties, which could be evaluated through similar assays.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Evaluation

This compound is utilized in the synthesis of imidazolopyrazole and imidazolopyrimidine derivatives. These derivatives demonstrate promising antioxidant properties, with some compounds showing the ability to protect DNA from damage induced by bleomycin (Gouda, 2012).

Diastereoselective Synthesis

The compound is involved in a highly diastereoselective synthesis process of bicyclic hexahydroquinoline-2,5-diones and pyrazolo[3,4-b]pyridin-6(7H)-ones, utilizing a Knoevenagel condensation/Michael addition cyclization/ring-opening sequence (Jiang et al., 2014).

Antimicrobial Agent Synthesis

This compound is a key intermediate in synthesizing novel pyrazole derivatives containing a 2-methylquinoline ring system. These derivatives have been evaluated for their in vitro antibacterial and antifungal activities, showing significant potency against various bacterial and fungal strains (Raju et al., 2016).

Antioxidants in Lubricating Grease

Derivatives of this compound have been synthesized and evaluated as antioxidants in lubricating greases. Their efficiency has been studied using various analytical methods, demonstrating promising results in reducing total acid number and oxygen pressure drop in lubricating greases (Hussein et al., 2016).

Schiff Base Supramolecular Complexes

The compound forms part of Schiff base supramolecular complexes with metal salts. These complexes have been characterized and tested for antimicrobial properties against various bacterial and fungal species, showing notable activities (El-Sonbati et al., 2016).

Data Security Protection

Iridium(III) complexes incorporating this compound demonstrate fluorescence–phosphorescence dual-emission and mechanoluminescence. These properties are utilized in data security protection, offering a strategy to design smart luminescent materials (Song et al., 2016).

Eigenschaften

IUPAC Name |

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-propylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-4-8-19-14-21(29)27(23(24-19)28-17(3)13-16(2)25-28)15-22(30)26-12-7-10-18-9-5-6-11-20(18)26/h5-6,9,11,13-14H,4,7-8,10,12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTBJQICLDTPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)

![3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine](/img/structure/B2550238.png)

![3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2550254.png)